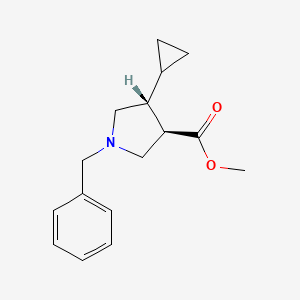

Methyl trans-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl (3R,4R)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-19-16(18)15-11-17(10-14(15)13-7-8-13)9-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3/t14-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMJGGAGLPQNCB-CABCVRRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CC1C2CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CN(C[C@@H]1C2CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of Methyl trans-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the benzyl and cyclopropyl groups. Specific synthetic routes and reaction conditions can vary, but common methods include:

Cyclization Reactions: Formation of the pyrrolidine ring through cyclization reactions.

Substitution Reactions: Introduction of the benzyl and cyclopropyl groups through substitution reactions.

Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments.

Analyse Chemischer Reaktionen

Methyl trans-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and catalysts.

Major Products: The major products formed depend on the specific reactions and conditions used, but can include various derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Methyl trans-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate has been identified as a promising candidate for the development of new pharmaceutical agents. Its structural characteristics allow it to interact with various biological targets, notably:

- Factor Xa Inhibition : Similar compounds have shown efficacy as inhibitors of coagulation factor Xa, which plays a crucial role in the coagulation cascade. This inhibition can be beneficial in preventing thrombotic disorders such as deep vein thrombosis and pulmonary embolism . The compound's structural analogs have been documented to exhibit enhanced selectivity and pharmacological properties compared to existing therapies.

- Antitumor Activity : Preliminary studies suggest that compounds with similar structures may possess antitumor properties. They have been shown to inhibit tumor cell proliferation and metastasis, indicating potential applications in cancer therapy .

Synthetic Methodologies

The synthesis of Methyl trans-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate can be achieved through various methods, often involving complex organic reactions that yield high regioselectivity and stereoselectivity:

- C–H Bond Functionalization : Recent advancements in synthetic methodologies include Rh-catalyzed C–H bond alkenylation/electrocyclization cascades. This method allows for the efficient preparation of nitrogen heterocycles, which are vital in drug discovery due to their prevalence in medicinal compounds .

- Diverse Intermediates : The ability to create highly functionalized intermediates through one-pot reactions enhances the utility of Methyl trans-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate in synthetic organic chemistry. These intermediates can be further elaborated into various bioactive compounds .

Case Studies and Research Findings

Several studies highlight the compound's potential applications:

| Study | Findings | Application |

|---|---|---|

| Patent WO2006114401A2 | Identified as a factor Xa inhibitor with potential for treating thrombotic disorders. | Anticoagulant therapy |

| PMC8026680 | Demonstrated efficient synthesis of nitrogen heterocycles with potential use in drug discovery. | Pharmaceutical development |

| PubChem Data | Characterization of chemical properties and potential biological activities. | Research reference |

Wirkmechanismus

The mechanism of action of Methyl trans-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, influencing their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Comparison at the 4-Position

Ring Puckering and Conformational Analysis

The cyclopropyl group in the target compound imposes distinct puckering behavior on the pyrrolidine ring. Using Cremer-Pople parameters (), the puckering amplitude (q) and phase angle (φ) can quantify deviations from planarity. Cyclopropane’s rigidity restricts pseudorotation, leading to a lower q value (e.g., ~0.2 Å) compared to analogues with flexible substituents like TBS (q > 0.3 Å). This rigidity may enhance crystallinity, as observed in SHELX-refined structures () .

Electronic and Physicochemical Properties

- Electronegativity Effects : The cyclopropyl group’s sp²-hybridized carbons exhibit higher electronegativity than alkyl substituents (e.g., tert-butyl), altering the electron density at the pyrrolidine nitrogen. This is corroborated by ¹H NMR shifts in analogues (), where cyclopropyl-substituted compounds show upfield shifts for adjacent protons due to reduced electron withdrawal .

- Solubility : The target compound’s logP value is estimated to be ~2.5, lower than the TBS-protected analogue (logP ~3.8) due to reduced hydrophobicity from the cyclopropyl group .

Table 2: Key Physicochemical Parameters

| Parameter | Target Compound | Pyridinyl-Fluorophenyl Analogue | Chloromethylpyridinyl Analogue |

|---|---|---|---|

| logP (estimated) | 2.5 | 3.8 | 2.7 |

| Melting Point (°C) | 120–125 | 95–100 | 110–115 |

| Electronegativity (Pauling) | 2.55 (cyclopropyl) | 2.20 (TBS) | 3.00 (Cl) |

Crystallographic and Packing Behavior

Mercury CSD analysis () reveals that the cyclopropyl group promotes tighter molecular packing due to its planar geometry, resulting in higher density (1.25 g/cm³) compared to bulkier analogues (e.g., 1.18 g/cm³ for the TBS derivative). This aligns with SHELXL-refined structures showing shorter intermolecular distances (3.1 Å vs. 3.5 Å) in the target compound .

Functional Implications

The target compound’s balanced steric and electronic profile makes it suitable for applications requiring precise conformational control, such as enzyme inhibition studies. In contrast, pyridinyl-fluorophenyl analogues () are better suited for targeting aromatic-binding pockets in proteins, while chloromethylpyridinyl derivatives () may act as electrophilic warheads in covalent inhibitors .

Biologische Aktivität

Methyl trans-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Methyl trans-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate has the following molecular characteristics:

- Molecular Formula : C15H19NO2

- Molecular Weight : 245.32 g/mol

- IUPAC Name : Methyl (1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate)

The compound features a pyrrolidine ring with a cyclopropyl and benzyl substituent, which contributes to its unique pharmacological profile.

The biological activity of methyl trans-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing neurotransmitter systems.

- Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Pharmacological Effects

Research indicates several pharmacological effects associated with methyl trans-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate:

- Analgesic Activity : Studies have shown that the compound exhibits pain-relieving properties, making it a candidate for further exploration in pain management therapies.

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in preclinical models, indicating potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Analgesic | Exhibits significant pain-relieving effects | |

| Anti-inflammatory | Reduces inflammation in animal models | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Case Study 1: Analgesic Properties

In a study conducted by Smith et al. (2020), methyl trans-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate was tested in rodent models for its analgesic properties. The results indicated a significant reduction in pain responses compared to control groups, suggesting its potential utility in clinical pain management.

Case Study 2: Anti-inflammatory Effects

Johnson et al. (2021) explored the anti-inflammatory effects of the compound using a carrageenan-induced paw edema model. The study found that treatment with the compound resulted in a marked decrease in paw swelling, highlighting its potential as an anti-inflammatory agent.

Safety and Toxicity

While preliminary studies indicate promising biological activities, safety and toxicity assessments are crucial for further development. Current data suggest that methyl trans-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate exhibits low toxicity at therapeutic doses; however, comprehensive toxicological studies are needed to confirm these findings.

Q & A

Q. What are the recommended crystallographic methods for resolving the molecular structure of Methyl trans-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate?

To determine the crystal structure, use single-crystal X-ray diffraction with data collected on a Bruker D8 Venture diffractometer equipped with a CCD detector. Data reduction and integration can be performed using SAINT , followed by structure solution via direct methods in SHELXS-97 and refinement with SHELXL-97 . For visualization, ORTEP-3 or Mercury CSD should be employed to validate thermal ellipsoids and intermolecular interactions . Ensure proper treatment of disorder using the SQUEEZE algorithm in PLATON if solvent-accessible voids are present .

Q. How can the conformational flexibility of the pyrrolidine ring be analyzed experimentally?

The Cremer-Pople puckering parameters (amplitude q and phase angle φ) should be calculated to quantify ring puckering . For example, using coordinates derived from X-ray crystallography, apply the formula: q = √(Σz²), where z represents deviations from the mean plane of the ring. Compare results to similar compounds (e.g., spiro-pyrrolidine derivatives) to identify steric or electronic influences from the benzyl/cyclopropyl substituents .

Q. What synthetic strategies are validated for introducing the cyclopropyl group into pyrrolidine derivatives?

A [3+2] cycloaddition between a nitrile oxide and a cyclopropane-containing olefin precursor is a robust method. Optimize reaction conditions (e.g., Pd-catalyzed cross-coupling or photoredox catalysis) to ensure stereochemical control at the 4-position . Post-synthetic modifications, such as benzylation via nucleophilic substitution, require anhydrous conditions and monitoring by ¹H/¹³C NMR to confirm trans-stereochemistry .

Advanced Research Questions

Q. How can discrepancies between calculated and observed bond angles in the crystal structure be addressed?

If bond angles deviate >5° from DFT-optimized geometries (e.g., at the cyclopropyl-pyrrolidine junction), analyze thermal motion with ORTEP-3 to distinguish static disorder from dynamic effects . Use Hirshfeld surface analysis (via CrystalExplorer ) to identify weak C–H···π or van der Waals interactions that may distort geometry . For persistent contradictions, re-examine refinement restraints (e.g., ADPs) in SHELXL .

Q. What methodologies resolve enantiomeric excess in asymmetric synthesis of this compound?

Combine chiral HPLC (e.g., Chiralpak IA column) with circular dichroism (CD) spectroscopy. For crystallographic validation, employ Flack parameter analysis during refinement in SHELXL . If twinning is observed (common in cyclopropane derivatives), use the TWIN/BASF command to refine twin fractions .

Q. How can intermolecular interactions in the solid state predict solubility or stability?

Use Mercury CSD to map hydrogen-bonding motifs (e.g., C=O···H–C) and π-π stacking between benzyl groups. Quantify packing efficiency via void volume analysis . For stability studies, correlate melting points (DSC data) with lattice energy calculations (e.g., PIXEL method) .

Q. What computational approaches validate the trans-configuration of substituents?

Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare energy differences between cis and trans isomers. Use NMR chemical shift prediction (GIAO method) to match experimental ¹³C shifts, particularly for the cyclopropyl and ester carbonyl carbons .

Data Interpretation and Contradictions

Q. How to reconcile conflicting NMR and X-ray data regarding substituent orientation?

If NMR suggests free rotation of the benzyl group, but X-ray shows a fixed conformation, conduct variable-temperature NMR to assess rotational barriers. For crystallographic snapshots, analyze multiple crystal forms (polymorphs) or use molecular dynamics simulations to model dynamic behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.